1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the phenoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenoxy ring.
Scientific Research Applications
1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-dioxo-3-piperidyl)-4-fluoro-3-methyl-2-oxo-benzimidazol-5-yl]piperidine-4-carbaldehyde
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-1-methyl-1H-indazole-6-carbaldehyde
- 2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid
Uniqueness
1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H26N4O6S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H26N4O6S/c1-15-20(22(29)26-23(30)24-15)34(31,32)27-13-5-6-16(14-27)21(28)25-17-9-11-19(12-10-17)33-18-7-3-2-4-8-18/h2-4,7-12,15-16,20H,5-6,13-14H2,1H3,(H,25,28)(H2,24,26,29,30) |
InChI Key |
ZOKWCWHWBAIFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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